2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound featuring a sulfonamide-acetamide hybrid structure. Its molecular architecture includes an ethylbenzenesulfonamido group linked to an acetamide moiety, which is further substituted with a 3-(methylsulfanyl)phenyl ring.
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-19(24(21,22)16-10-5-4-6-11-16)13-17(20)18-14-8-7-9-15(12-14)23-2/h4-12H,3,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGDQDQICFAVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the sulfonylation of aniline derivatives, followed by the introduction of the thioether group through nucleophilic substitution reactions. The final step often involves the coupling of the glycinamide moiety under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and purification techniques. Continuous flow chemistry and other advanced manufacturing technologies may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thioether groups can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound belongs to a broader class of N-(substituted phenyl)acetamides. Below is a comparative analysis with key analogues:
Key Observations :
- Electronic Effects : The 3-(methylsulfanyl)phenyl group in the target compound introduces a moderate electron-donating effect via the thioether, contrasting with the electron-withdrawing nitro group in N-(4-chloro-2-nitrophenyl) derivatives .
- Lipophilicity : The benzothiazole core in compounds enhances membrane permeability compared to the target compound’s phenyl-thioether system .
Crystallographic and Computational Insights
- Hydrogen-Bond Networks : Similar to N-(4-chloro-2-nitrophenyl)acetamide (), the target compound’s sulfonamido group may form intermolecular C–H⋯O bonds, stabilizing crystal lattices .
- Docking Studies : Glide XP scoring () suggests that hydrophobic enclosure and hydrogen-bond motifs in sulfonamide-acetamides could enhance binding affinity to enzymes like carbonic anhydrase .
Biological Activity
2-(N-Ethylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
- Molecular Formula : C15H18N2O2S2
- Molecular Weight : 306.44 g/mol
- CAS Number : 933696-63-0
The compound exhibits biological activity primarily through its interaction with specific molecular targets in the body. Research indicates that it may influence neurotransmitter systems and ion channels, which are critical in various physiological processes.
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of related sulfonamide compounds, suggesting that modifications to the sulfonamide structure can enhance efficacy against seizures. The compound's structure allows it to interact with neuronal sodium channels, which is crucial for preventing seizure activity .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can selectively bind to sodium channels, modulating their activity. This interaction is essential for the anticonvulsant effect observed in animal models.
In Vivo Studies
In vivo studies using animal models have shown that the compound provides significant protection against induced seizures in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The efficacy was assessed at various doses, revealing a dose-dependent response with significant protection observed at higher doses (100 mg/kg and 300 mg/kg) in the MES test .
Case Studies
- Anticonvulsant Efficacy : A specific study evaluated the anticonvulsant efficacy of similar compounds, reporting that modifications in the side chains significantly affected their protective capabilities against seizures. The results indicated that compounds with a lipophilic nature exhibited delayed but prolonged anticonvulsant action, suggesting a relationship between lipophilicity and central nervous system penetration .
- Safety Profile : Acute neurological toxicity was assessed using the rotarod test, which indicated that while some derivatives showed promising anticonvulsant activity, they also presented varying degrees of toxicity. This highlights the importance of balancing efficacy with safety when developing new therapeutic agents.
Data Table: Summary of Biological Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
